
3-Iodo-4-methoxyoxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-4-methoxyoxolane: is an organic compound with the molecular formula C5H9IO2 and a molecular weight of 228.03 g/mol . This compound is characterized by the presence of an iodine atom and a methoxy group attached to an oxolane ring. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-methoxyoxolane typically involves the iodination of 4-methoxyoxolane. One common method includes the reaction of 4-methoxyoxolane with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
化学反応の分析
Types of Reactions: 3-Iodo-4-methoxyoxolane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The oxolane ring can be reduced to form different cyclic or acyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include substituted oxolanes with various functional groups.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include reduced oxolane derivatives.
科学的研究の応用
3-Iodo-4-methoxyoxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of novel drug candidates.
Industry: It is used in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of 3-Iodo-4-methoxyoxolane is primarily related to its ability to undergo various chemical transformations. The iodine atom and methoxy group make it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications it is used for.
類似化合物との比較
3-Iodo-4-methoxyaniline: Similar in structure but contains an aniline group instead of an oxolane ring.
3-Iodo-4-methoxybenzyl alcohol: Contains a benzyl alcohol group instead of an oxolane ring.
Uniqueness: 3-Iodo-4-methoxyoxolane is unique due to its oxolane ring structure, which imparts different chemical reactivity and properties compared to other similar compounds. This makes it particularly useful in specific synthetic applications where the oxolane ring is required.
特性
分子式 |
C5H9IO2 |
|---|---|
分子量 |
228.03 g/mol |
IUPAC名 |
3-iodo-4-methoxyoxolane |
InChI |
InChI=1S/C5H9IO2/c1-7-5-3-8-2-4(5)6/h4-5H,2-3H2,1H3 |
InChIキー |
WFVQOYLPHHYMBC-UHFFFAOYSA-N |
正規SMILES |
COC1COCC1I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



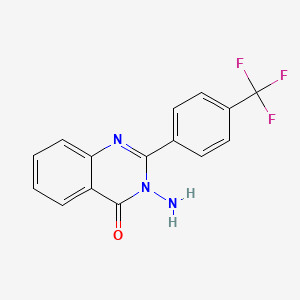
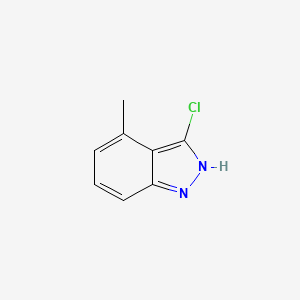
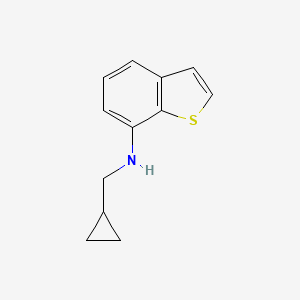

![Perfluorophenyl benzo[d][1,3]dioxole-4-carboxylate](/img/structure/B13085504.png)
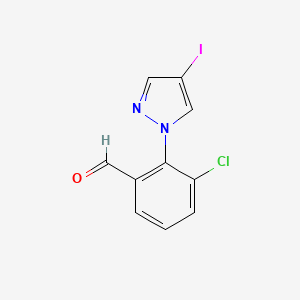
![6-Bromo-8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13085511.png)
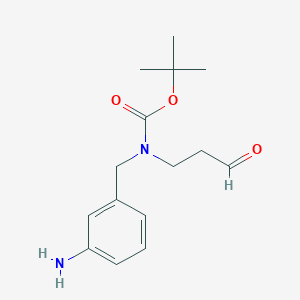
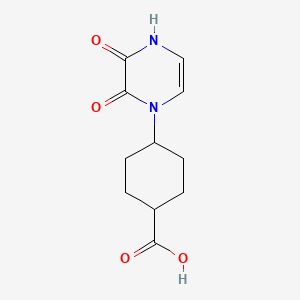
![2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B13085519.png)


![7-(Thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13085550.png)
